molecular formula C₂₄H₂₅FNNaO₄ B021593 Fluvastatin sodium CAS No. 94061-80-0

Fluvastatin sodium

Cat. No. B021593
CAS RN: 94061-80-0
M. Wt: 433.4 g/mol
InChI Key: ZGGHKIMDNBDHJB-NRFPMOEYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluvastatin and other statins typically involves complex organic reactions to form the core lactone structure essential for their biological activity. The detailed synthesis routes of fluvastatin sodium and its intermediates in literature suggest a focus on optimizing yield, purity, and cost-effectiveness. Some synthesis methods emphasize the Paal-Knorr synthesis as a key step for constructing the lactone ring, indicative of the synthetic challenges in achieving the desired statin structure (Du Wenting, 2011; M. Hájková, B. Kratochvíl, S. Rádl, 2008).

Molecular Structure Analysis

The molecular structure of fluvastatin sodium includes a lactone ring, which is essential for its inhibitory action against HMG-CoA reductase. The presence of fluorophenyl and methyl groups on the decalin ring system enhances its lipophilicity and pharmacokinetic properties, contributing to its effective inhibition of cholesterol synthesis. The sodium salt form increases its solubility in water, facilitating its absorption and bioavailability.

Chemical Reactions and Properties

Fluvastatin sodium participates in metabolic reactions primarily in the liver, where it is converted to its active hydroxy acid form. This transformation is crucial for its ability to competitively inhibit HMG-CoA reductase. The drug's chemical stability, solubility, and reactivity are influenced by its molecular structure, impacting its pharmacological efficacy and interaction with other compounds.

Physical Properties Analysis

The physical properties of fluvastatin sodium, such as solubility, melting point, and crystalline form, are significant for its formulation and delivery as a medication. Its solubility in water and lipophilicity are balanced to ensure effective absorption and distribution within the body, which are critical for its pharmacodynamic action.

Chemical Properties Analysis

The chemical properties of fluvastatin sodium, including its acid-base behavior and reactivity with biological molecules, underpin its mechanism of action. As an acid derivative, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is shaped by these chemical properties, ensuring that it effectively reaches its target enzyme in the liver to exert its cholesterol-lowering effect.

For detailed information on the synthesis, molecular structure, chemical reactions, physical properties, and chemical properties of fluvastatin sodium, refer to the following sources:

Scientific Research Applications

Application in Pharmaceutical Analysis

  • Scientific Field: Pharmaceutical Analysis
  • Summary of Application: Fluvastatin Sodium is used in the development and validation of a stability-indicating RP-HPLC method for its estimation in bulk and tablet dosage form .
  • Methods of Application: The method was developed on Hypersil ODS C18 column using the mobile phase consists of methanol: 20mM Phosphate buffer (pH 3.2 adjusted with Phosphoric acid): acetonitrile (55: 30: 15 v/v) was delivered at a flow rate of 1.1 ml/minute and the maximum absorption were observed at 234 nm .

Application in Drug Delivery

  • Scientific Field: Drug Delivery
  • Summary of Application: Fluvastatin Sodium nanosuspensions containing cyclodextrin were developed to improve oral bioavailability .
  • Methods of Application: FVT nanosuspensions containing cyclodextrin were prepared by a high pressure homogenization technique .
  • Results: FVT nanosuspensions could significantly modify the pharmacokinetic profile and increase the bioavailability of FVT by more than 2.4-fold in comparison with the FVT capsules group .

Application in Heart Failure Treatment

  • Scientific Field: Cardiology
  • Summary of Application: Fluvastatin Sodium is used in the treatment of heart failure with preserved ejection fraction (HFpEF). Its anti-inflammatory, antihypertrophic, antifibrotic, and antioxidant properties may be beneficial in HF, especially in HFpEF .
  • Results: Numerous observational clinical trials have consistently shown a beneficial prognostic effect of statins in patients with HFpEF .

Application in Diabetic Dyslipidemia Treatment

  • Scientific Field: Endocrinology
  • Summary of Application: Fluvastatin Sodium is used in the treatment of diabetic dyslipidemia, a condition that plays a predominant role in coronary artery disease (CAD) .
  • Results: Statins, including Fluvastatin Sodium, considerably ameliorate lipid parameters and non-lipid CV risk factors, leading to reduced CV morbidity and mortality .

Application in Electrochemical Analysis

  • Scientific Field: Electrochemistry
  • Summary of Application: The oxidation of Fluvastatin Sodium on a glassy carbon electrode has been studied .
  • Methods of Application: A variety of voltammetric techniques were used to study the oxidation of Fluvastatin Sodium .
  • Results: Different conditions were investigated to optimize the determination of Fluvastatin Sodium .

Application in Bone Health

  • Scientific Field: Orthopedics
  • Summary of Application: Statins, including Fluvastatin Sodium, have been suggested to promote bone formation and increase bone strength .
  • Results: Some studies have suggested that statin use is associated with a reduced risk for fracture .

Safety And Hazards

Fluvastatin sodium may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It should not be taken if you have liver disease, or if you are breastfeeding a baby . More safety and hazard information can be found in various safety data sheets .

Future Directions

Fluvastatin sodium has been shown to be effective for secondary prevention of cardiac events in patients following coronary intervention procedures, and for primary prevention of cardiac events in renal transplant recipients . The FDA is requesting revisions to the information about use in pregnancy in the prescribing information of the entire class of statin medicines . More research is being conducted to improve the bioavailability and consequently therapeutic efficacy of Fluvastatin sodium .

properties

IUPAC Name

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHKIMDNBDHJB-NRFPMOEYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009854
Record name Sri 62320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluvastatin sodium

CAS RN

94061-80-0, 93957-55-2, 93957-54-1
Record name Sri 62320
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094061800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sri 62320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fluvastatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fluvastatin sodium hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluvastatin sodium
Reactant of Route 2
Fluvastatin sodium
Reactant of Route 3
Reactant of Route 3
Fluvastatin sodium
Reactant of Route 4
Fluvastatin sodium
Reactant of Route 5
Fluvastatin sodium
Reactant of Route 6
Fluvastatin sodium

Citations

For This Compound
1,390
Citations
JG Dain, E Fu, J Gorski, J Nicoletti… - Drug metabolism and …, 1993 - Citeseer
The metabolic pathways of fluvastatin sodium (FY; Lescol, Sandoz compound XU 62-320),(4-fluorophenyl)-1-(1-methylethyl)-1H-indole-2-yI]-hept-6-enoate, a potent lnhlbftor of hydroxy-…
Number of citations: 105 citeseerx.ist.psu.edu
K Suzumura, M Yasuhara, K Tanaka… - Biochemical pharmacology, 1999 - Elsevier
… of the protective effect of fluvastatin sodium on LDL oxidation is still unknown. In the present study, we investigated the direct antioxidative effect of fluvastatin sodium against oxidative …
Number of citations: 111 www.sciencedirect.com
SA Özkan, B Uslu - Analytical and bioanalytical chemistry, 2002 - Springer
… optimize the determination of fluvastatin sodium. The … fluvastatin sodium was found to be diffusion-controlled and irreversible. The best results for the determination of fluvastatin sodium …
Number of citations: 80 link.springer.com
N Yin, H Zhang, R Ye, M Dong, J Lin, H Zhou… - International journal of …, 2019 - mdpi.com
… We paid particular attention to fluvastatin sodium (FS), because as an inhibitor of the cellular hydroxymethyl glutaryl coenzyme A (HMG-CoA) reductase, FS has already been approved …
Number of citations: 13 www.mdpi.com
M Asif, M Yasir, A Bhattacharya… - Pharm. Glob. Int. J. Comp …, 2010 - academia.edu
… Fluvastatin sodium is a novel compound that is used for … release floatable tablet for Fluvastatin sodium because of its … Three different floating matrix formulation of Fluvastatin sodium …
Number of citations: 14 www.academia.edu
J Saminathan, AS Sankar… - E-Journal of …, 2009 - downloads.hindawi.com
… Fluvastatin sodium is a new drug used in lipid lowering agent, which has not been launched in local market. Fluvastatin sodium … methods reported for fluvastatin sodium. The proposed …
Number of citations: 16 downloads.hindawi.com
S Gupta, T Munjal, P Bhatia, I Kaur - Int J Pharm Pharm Sci, 2014 - researchgate.net
… The objective of the present research was to formulate Fluvastatin sodium loaded sustained release microspheres of ethyl cellulose and HPMC K-15M by solvent evaporation technique …
Number of citations: 10 www.researchgate.net
J Saminathan, ASK Sankar, K Anandakumar… - Journal of …, 2009 - academia.edu
… ) method for the analysis of fluvastatin sodium in bulk and in tablet … The method is specific to fluvastatin sodium and able to elute … - 0.8976 % for fluvastatin sodium recoveries) and linear …
Number of citations: 12 www.academia.edu
K Hayashi, J Kurokawa, S Nomura, Y Kuga… - … et Biophysica Acta (BBA …, 1993 - Elsevier
… Fluvastatin sodium produced marked inhibition of 3-hydroxy-3-… These results suggest that fluvastatin sodium has potential … in HepG2 cells by addition of fluvastatin sodium (Fig. 3). We …
Number of citations: 28 www.sciencedirect.com
B Dogan, S Tuncel, B Uslu, SA Özkan - Diamond and related materials, 2007 - Elsevier
… The electrooxidation of fluvastatin sodium at boron-doped diamond electrode was investigated using cyclic, differential pulse and square wave voltammetry. The possible mechanism of …
Number of citations: 51 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.